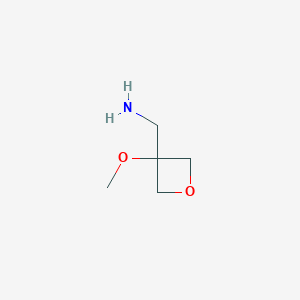amine](/img/structure/B7968666.png)
[(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological and pharmacological activities This particular compound features a bromine atom at the 7th position of the benzofuran ring, a dihydro structure, and a methylamine group attached to the benzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine typically involves the following steps:
Reduction: The 2,3-dihydro structure of the benzofuran ring can be obtained by catalytic hydrogenation of the corresponding benzofuran precursor using a catalyst like palladium on carbon (Pd/C) under hydrogen gas.
Amination: The introduction of the methylamine group can be accomplished through nucleophilic substitution reactions. One common method involves the reaction of the brominated dihydrobenzofuran with methylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can further modify the dihydro structure or the amine group.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives.
Applications De Recherche Scientifique
(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
- 2-Methyl-2,3-dihydrobenzofuran
Uniqueness
(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and potential biological activity
Propriétés
IUPAC Name |
1-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12-6-7-4-8-2-3-13-10(8)9(11)5-7/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIQSOFLHSDOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C(=C1)Br)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B7968615.png)

![2-Bromo-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B7968623.png)
![8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7968629.png)
![5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7968637.png)
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7968645.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7968652.png)
![6-benzyl-5H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine](/img/structure/B7968659.png)




